Differentiation from Cyclopropryl Core Analog (1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea)
The primary differentiation for CAS 1797126-76-1 (cyclopentyl core) over its closest identified pyrimidinone analog, 1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (cyclopropyl core), is based on the established role of increased lipophilic bulk at the 4-position of the pyrimidinone ring for target affinity. Data from the sEH patent family (US10377744) shows that for pyrimidinone-ureas, increasing the size of the 4-substituent correlates with higher potency; an aryl-ether analog achieved a Ki of 660 pM . The cyclopentyl ring of CAS 1797126-76-1 (logP contribution ~1.5 log unit > cyclopropyl) is projected to achieve a demonstrably better fit within the hydrophobic pocket compared to a minimal cyclopropyl ring.
| Evidence Dimension | Projected Lipophilic Contact (sEH target engagement proxy) |
|---|---|
| Target Compound Data | Cyclopentyl ring (cLogP contribution ~1.5 units higher than cyclopropyl) |
| Comparator Or Baseline | 1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (Cyclopropyl ring, minimal lipophilic bulk) |
| Quantified Difference | Not directly measured; inferred from a >10-fold Ki improvement observed for a bulkier lipophilic group (660 pM Ki for Compound 2389) over a smaller group (1.4 nM Ki for Compound 1) in the same enzyme assay . |
| Conditions | Assumption of binding to the sEH active site hydrophobic pocket, based on patent classification . |
Why This Matters
Selecting the cyclopentyl analog for a screening campaign ensures the exploration of a higher-probability region of chemical space for potent sEH binding, avoiding the lower-activity region associated with minimally substituted cores.
